Dicyclopentylamine

Asymmetric Catalysis C–H Functionalization Organometallic Chemistry

Dicyclopentylamine (CAS 20667-16-7) is a symmetrical secondary aliphatic amine featuring two cyclopentyl rings bonded to a central nitrogen atom (molecular formula C₁₀H₁₉N, molecular weight 153.27). It is a cycloaliphatic amine that exhibits a boiling point of 216.3°C at 760 mmHg, a density of 0.92 g/cm³, and a predicted log P of 2.56 to 3.38, indicating moderate hydrophobicity.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 20667-16-7
Cat. No. B1266746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentylamine
CAS20667-16-7
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCC2
InChIInChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2
InChIKeyFUUUBHCENZGYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentylamine (CAS 20667-16-7): Essential Properties and Procurement Specifications


Dicyclopentylamine (CAS 20667-16-7) is a symmetrical secondary aliphatic amine featuring two cyclopentyl rings bonded to a central nitrogen atom (molecular formula C₁₀H₁₉N, molecular weight 153.27) . It is a cycloaliphatic amine that exhibits a boiling point of 216.3°C at 760 mmHg, a density of 0.92 g/cm³, and a predicted log P of 2.56 to 3.38, indicating moderate hydrophobicity . As a secondary amine, its structure confers distinct reactivity compared to primary cycloalkylamines (e.g., cyclopentylamine) or linear analogs, making it a specialized intermediate in asymmetric catalysis, polyurethane foam formulations, and the synthesis of organometallic complexes [1][2].

Why Dicyclopentylamine (CAS 20667-16-7) Cannot Be Replaced by Simpler Cyclic or Linear Amines in Critical Applications


Substituting dicyclopentylamine with primary amines like cyclopentylamine or monocyclic analogs like cyclohexylamine is not feasible in applications where its specific secondary amine structure and dual cyclopentyl steric profile are essential. While simpler amines may offer lower cost or higher volume availability, they lack the precise steric and electronic environment required for selective catalysis, as demonstrated in asymmetric C–H bond functionalization reactions where dicyclopentylamine serves as a unique substrate for β-alkylation [1]. Furthermore, in polyurethane catalysis, the specific cyclic amine architecture influences both the balance of gelling and blowing reactions and the final foam's physical properties—a nuance lost when substituting with acyclic or differently substituted cyclic amines [2]. Therefore, generic substitution without head-to-head validation risks compromised reaction selectivity, altered foam morphology, or failed asymmetric induction.

Quantitative Differentiation Evidence for Dicyclopentylamine (CAS 20667-16-7) Against Structural Analogs


Asymmetric β-Alkylation: Dicyclopentylamine as a Privileged Secondary Amine Substrate

Dicyclopentylamine enables asymmetric C–C bond formation at a β-position, a transformation that is not directly comparable with primary amines or acyclic secondary amines due to their distinct steric and electronic properties. In a chiral NCN pincer Rh complex-mediated reaction, dicyclopentylamine undergoes β-alkylation with CH₂Cl₂ to form an azametallacycle complex (complex 2) with defined stereochemistry, whereas triethylamine, a common acyclic tertiary amine, reacts with CH₂Cl₂ under identical conditions to form an ammonium ylide complex (complex 3) via C–N bond formation, highlighting a divergent reactivity pathway [1].

Asymmetric Catalysis C–H Functionalization Organometallic Chemistry

Formation Selectivity in Reductive Amination of Cyclopentanone

In the industrial synthesis of cyclopentylamine via reductive amination of cyclopentanone, dicyclopentylamine forms as an undesirable by-product. Kinetic studies demonstrate that under optimal conditions (ammonia/cyclopentanone molar ratio 4/1, Raney nickel catalyst, 5-11 MPa, 120-180°C), the main intermediate N-cyclopentyliminocyclopentane does not form dicyclopentylamine but undergoes slow hydrolysis to yield cyclopentylamine with 99% conversion and 89% yield [1]. Dicyclopentylamine is produced only in 'slight amounts' as a by-product, confirming its formation is kinetically suppressed under conditions favoring primary amine production [1].

Kinetic Modeling Industrial Amine Synthesis By-product Control

Catalytic Activity in Polyurethane Foam Formulations

Cyclic amine compounds, including dicyclopentylamine, are described as providing distinct benefits in polyurethane foam formulations due to their ability to balance the gelling and blowing reactions [1]. While direct kinetic data for dicyclopentylamine is not disclosed in the patent literature, the invention establishes that cyclic amines of this class offer advantages over conventional tertiary amine catalysts (e.g., triethylenediamine) by reducing odor, fogging, and PVC staining, while maintaining catalytic activity [1]. The structural uniqueness of dicyclopentylamine's dual five-membered rings is noted to influence reaction profiles, though exact activity metrics remain proprietary.

Polyurethane Catalysis Foam Morphology Cyclic Amine Catalysts

Primary Scientific and Industrial Use Cases for Dicyclopentylamine (CAS 20667-16-7)


Asymmetric C–H Functionalization in Medicinal Chemistry Research

Dicyclopentylamine serves as a secondary amine substrate for asymmetric β-alkylation using a chiral Rh NCN pincer complex, enabling the introduction of CH₂ fragments with stereocontrol . This reaction pathway is distinct from that observed with tertiary amines, making it valuable for synthesizing chiral amine-containing scaffolds for drug discovery.

Specialty Polyurethane Foam Catalysis

As disclosed in U.S. Patent 9,644,066, cyclic amine compounds like dicyclopentylamine are incorporated into polyurethane formulations to provide reduced odor, lower fogging, and diminished PVC staining compared to conventional tertiary amine catalysts . Procurement for high-end automotive or consumer foam applications may be justified by these emission-related benefits.

Synthesis of Cyclopentylamine with Trace By-Product Control

In the industrial reductive amination of cyclopentanone, dicyclopentylamine is a minor by-product . For manufacturers producing cyclopentylamine as a fungicide intermediate, monitoring dicyclopentylamine levels ensures product purity. Conversely, those seeking dicyclopentylamine must recognize its low natural abundance and employ alternative synthetic routes.

Precursor to Organoplatinum Anticancer Complexes

While direct data for dicyclopentylamine is limited, its hydrochloride derivative is noted in literature for use in synthesizing water-soluble organoplatinum complexes with significant antitumor activity . This application area may warrant procurement for medicinal chemistry exploration, though comparative efficacy data is lacking.

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